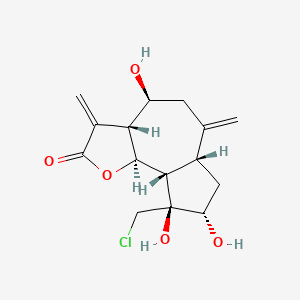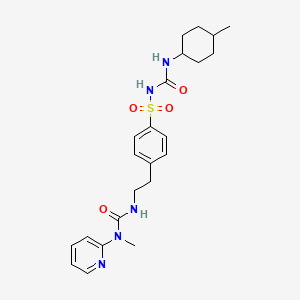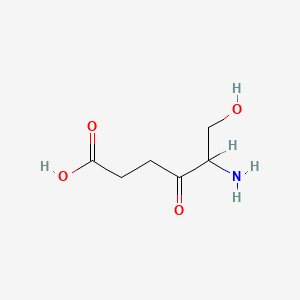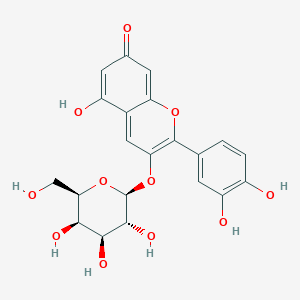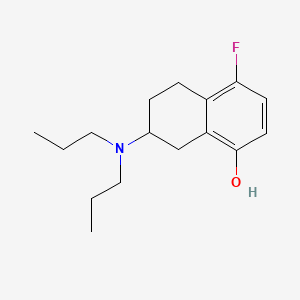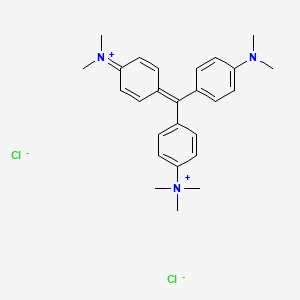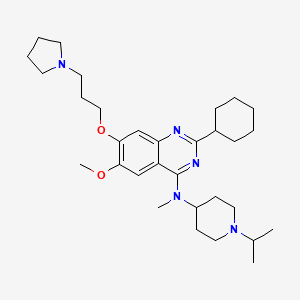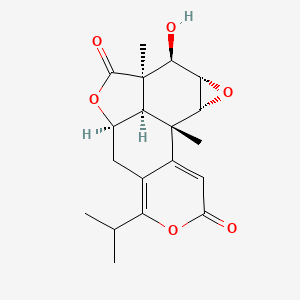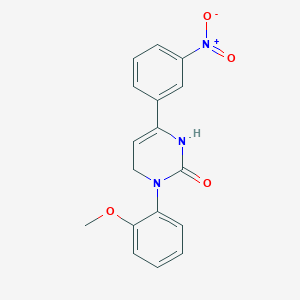
3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one is a C-nitro compound.
Scientific Research Applications
Chemical Reactivity and Synthesis
The chemical reactivity of related dihydropyrimidine compounds has been extensively studied. For example, compounds like 5-ethoxycarbonyl-1,6-dimethyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(lH)-one were prepared using the Biginelli condensation method. This method allows for the synthesis of various N-3 substituted dihydropyrimidines, providing insights into the reactivity of positions in similar compounds (Namazi, Mirzaei, & Azamat, 2001).
Antimicrobial and Anti-Inflammatory Properties
Dihydropyrimidinone derivatives, including compounds structurally similar to 3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one, have shown promising antimicrobial and anti-inflammatory activities. For instance, specific pyrimidinothiazolidinones were synthesized and found to exhibit moderate anti-inflammatory activity and significant antibacterial and antifungal properties (Lingappa et al., 2010). Similarly, new dihydropyrimidine derivatives synthesized have demonstrated good antibacterial activity against various bacteria and potent antifungal activity (Al-Juboori, 2020).
Antidiabetic Screening
Compounds related to 3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one have been evaluated for antidiabetic activity. A study involving N-substituted dihydropyrimidine derivatives showed potential in vitro antidiabetic activity through α-amylase inhibition assays (Lalpara et al., 2021).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of related 1,4-dihydropyrimidine derivatives provide valuable insights into their potential applications. For example, the structure of a calcium channel antagonist, nimodipine, a compound with a similar structure, was analyzed to understand the relationship between structure and activity (Wang, Herbette, & Rhodes, 1989).
Catalytic Synthesis
The catalytic synthesis of related dihydropyrimidin-2(1H)-ones has been achieved using strong acidic ion-exchange membranes, highlighting an efficient method for synthesizing these compounds (Shi Ting-ting, 2004).
Structural Insights as Enzyme Inhibitors
Certain dihydropyrimidine derivatives have been structurally characterized as potential dihydrofolate reductase inhibitors, providing a basis for their potential use in therapeutic applications (Al-Wahaibi et al., 2021).
properties
Product Name |
3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one |
|---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-24-16-8-3-2-7-15(16)19-10-9-14(18-17(19)21)12-5-4-6-13(11-12)20(22)23/h2-9,11H,10H2,1H3,(H,18,21) |
InChI Key |
JIAGZNMPGSZKSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC=C(NC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
39.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



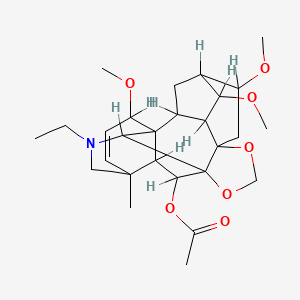

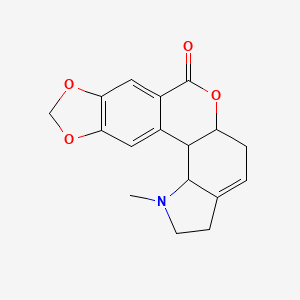
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
